1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
CAS No.: 245546-82-1
Cat. No.: VC4333918
Molecular Formula: C11H14N2O
Molecular Weight: 190.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245546-82-1 |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.246 |
| IUPAC Name | 1-[(4-aminophenyl)methyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 |
| Standard InChI Key | RWFPMCRAKVAYMJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CC2=CC=C(C=C2)N |
Introduction
Structural Analysis
Molecular Architecture
The molecular formula of 1-[(4-aminophenyl)methyl]pyrrolidin-2-one is C₁₁H₁₄N₂O, with a molar mass of 190.24 g/mol . The structure comprises a five-membered pyrrolidinone ring (a lactam) attached to a 4-aminophenyl group via a methylene (-CH₂-) linker. Key structural descriptors include:
The 4-aminophenyl moiety introduces electron-donating effects, which may influence the compound’s reactivity and intermolecular interactions.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molar Mass | 190.24 g/mol | |
| SMILES | C1CC(=O)N(C1)CC2=CC=C(C=C2)N | |
| InChI Key | RWFPMCRAKVAYMJ-UHFFFAOYSA-N |
Physicochemical Properties
Predicted Collision Cross Sections
Collision cross section (CCS) values, predicted via computational models, provide insights into the compound’s gas-phase ion mobility. The following adducts exhibit distinct CCS values :
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.11789 | 142.6 |
| [M+Na]⁺ | 213.09983 | 153.8 |
| [M+NH₄]⁺ | 208.14443 | 151.0 |
| [M-H]⁻ | 189.10333 | 146.1 |
These values suggest that sodium adducts ([M+Na]⁺) exhibit larger CCS due to increased ionic radius, consistent with trends in ion mobility spectrometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume